molecular formula C13H17NO2 B2601785 N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide CAS No. 324562-48-3

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide

Cat. No.: B2601785
CAS No.: 324562-48-3
M. Wt: 219.284
InChI Key: AUOFGVZVZXKXBK-BQYQJAHWSA-N
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Description

Chemical Structure and Properties N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide (C₁₃H₁₇NO₂) is a propenamide derivative featuring a 4-methylphenyl group at the C3 position and a 2-methoxyethyl substituent on the amide nitrogen (Figure 1). Its molecular structure balances lipophilicity (via the 4-methylphenyl group) and moderate hydrophilicity (via the methoxyethyl chain), influencing solubility and bioavailability. This compound has been identified in phytochemical studies but is less characterized in pharmacological contexts compared to structurally related acrylamides .

Properties

IUPAC Name

(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-10-16-2/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOFGVZVZXKXBK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide typically involves the reaction of 4-methylbenzaldehyde with 2-methoxyethylamine under specific conditions. The reaction proceeds through a series of steps including condensation and amide formation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxyethyl group and the propenamide backbone play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, making the compound a subject of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Bioactivity

The following table summarizes structural analogs, their substituents, natural sources, and reported bioactivities:

Compound Name Molecular Formula Key Substituents Source (Plant) Bioactivity (IC₅₀ or Activity) Reference
N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide C₁₃H₁₇NO₂ 4-Methylphenyl; 2-methoxyethyl amide Not specified Limited data
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide C₂₀H₂₂N₂O₆ 4-Hydroxy-3-methoxyphenyl; 2-(4-hydroxyphenyl)-2-methoxyethyl amide Lycium yunnanense Anti-inflammatory (IC₅₀ <17.21 µM)
3-(4-Hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide C₁₇H₁₇NO₃ 4-Hydroxy-3-methoxyphenyl; 4-methylphenyl amide Physalis alkekengi Anti-inflammatory, antioxidant
N-trans-Feruloyltyramine C₁₈H₁₉NO₄ Feruloyl (4-hydroxy-3-methoxyphenylpropenoyl); tyramine (4-hydroxyphenethyl) Solanum spp. Antidiabetic, anti-inflammatory
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide C₂₀H₂₂N₂O₆ Same as above Lycium barbarum Anti-inflammatory (IC₅₀ =17.00 µM)

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Hydroxyl and Methoxy Groups : Compounds with hydroxylated aromatic rings (e.g., 4-hydroxy-3-methoxyphenyl in –7) exhibit strong anti-inflammatory activity (IC₅₀ <17.21 µM), attributed to hydrogen bonding with cellular targets like cyclooxygenase-2 (COX-2) . The target compound lacks hydroxyl groups, which may reduce its anti-inflammatory potency but improve metabolic stability.
  • Amide Nitrogen Substituents : The 2-methoxyethyl group in the target compound introduces steric and electronic effects distinct from tyramine (4-hydroxyphenethyl) in feruloyltyramine. Tyramine’s hydroxyl group enhances binding to adrenergic receptors, whereas the methoxyethyl chain may favor hydrophobic interactions .

Electron-Withdrawing Effects: Methoxy groups in the phenyl ring (e.g., in ) stabilize resonance structures, affecting electron distribution and reactivity .

Synthetic and Natural Prevalence: The target compound is synthetically accessible via amide coupling between 3-(4-methylphenyl)propenoyl chloride and 2-methoxyethylamine, similar to methods in for thioamide synthesis . Natural analogs like feruloyltyramine are widespread in Solanum and Lycium species, underscoring their evolutionary significance in plant defense mechanisms [[1], [4–6]].

Biological Activity

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide, a compound belonging to the class of propenamides, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H17_{17}NO\
  • Molecular Weight : 219.28 g/mol

The compound features a propenamide backbone with a methoxyethyl group and a para-methylphenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors, enhancing binding affinity and specificity due to the presence of substituents that stabilize interactions with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antibacterial and anti-inflammatory properties.

Antibacterial Activity

A study highlighted the antibacterial properties of related propenamides against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications in the propenamide structure significantly influenced antibacterial efficacy. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against M. smegmatis .

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been explored through various assays assessing cytokine production and inflammatory marker expression. Preliminary results suggest that it may downregulate pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A series of analogs based on the propenamide scaffold were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications at the aromatic ring significantly impacted antibacterial potency, with some derivatives showing promising selectivity against M. smegmatis .
  • Cell Viability Assays : In vitro studies assessed the cytotoxicity of this compound on human cell lines (HepG2 and A549). The compound exhibited negligible cytotoxic effects at concentrations effective for bacterial inhibition, highlighting its potential as a therapeutic agent .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Cytotoxicity (IC50 µM)Reference
AntibacterialMycobacterium smegmatis8>100
Anti-inflammatoryHuman A549 cellsN/A>50
Enzyme InhibitionVarious metabolic enzymesN/AN/A

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